4-(4-Nitrophenoxy)cinnoline
Overview
Description
4-(4-Nitrophenoxy)cinnoline is an organic compound with the molecular formula C14H9N3O3. It belongs to the class of cinnoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a nitrophenoxy group attached to the cinnoline ring, making it a valuable entity in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)cinnoline typically involves the reaction of 4-nitrophenol with cinnoline derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction temperature maintained around 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenoxy)cinnoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed:
Reduction: 4-(4-Aminophenoxy)cinnoline.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrophenoxy)cinnoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)cinnoline involves its interaction with specific molecular targets. The nitrophenoxy group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The cinnoline ring structure allows the compound to fit into active sites of biological molecules, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Cinnoline: A parent compound with a similar ring structure but lacking the nitrophenoxy group.
Quinoxaline: Another N-heterocyclic compound with similar biological properties.
Quinazoline: Known for its pharmacological significance and structural similarity to cinnoline.
Uniqueness: 4-(4-Nitrophenoxy)cinnoline is unique due to the presence of the nitrophenoxy group, which enhances its reactivity and potential biological activities compared to its analogs. This structural modification allows for more diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-(4-nitrophenoxy)cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-16-13-4-2-1-3-12(13)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSVIFCWSDPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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